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(E)-Hexa-2,5-dienal

Cat. No.: B13128579
M. Wt: 96.13 g/mol
InChI Key: MZYGUISKQYKORT-SNAWJCMRSA-N
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Description

Significance of Conjugated Dienals in Organic Synthesis and Chemical Biology

Conjugated dienals, which feature a system of alternating double and single bonds, are significantly more stable than their non-conjugated counterparts due to the delocalization of π-electrons. This electronic arrangement imparts unique reactivity, making them valuable building blocks in organic synthesis. A prime example of their utility is the Diels-Alder reaction, a powerful tool for the formation of six-membered rings, which are common motifs in many natural products and pharmaceuticals. In chemical biology, conjugated dienals are often implicated in processes such as lipid peroxidation, where the oxidation of polyunsaturated fatty acids can generate a variety of α,β-unsaturated aldehydes. These reactive species can interact with biological macromolecules, playing roles in both physiological signaling and pathological conditions.

Overview of Research Trajectories for Unsaturated Aldehydes

Research into unsaturated aldehydes is a dynamic field. A significant trajectory involves their application as versatile intermediates in the synthesis of complex molecules. The aldehyde group can be readily transformed into a variety of other functional groups, while the carbon-carbon double bonds offer sites for a wide range of addition and cycloaddition reactions. Another major area of investigation is their role in biological systems. The formation of unsaturated aldehydes during oxidative stress and their subsequent reactions with proteins and DNA is a key area of study in toxicology and disease pathology. Furthermore, the unique sensory properties of many unsaturated aldehydes have led to their extensive use and study in the flavor and fragrance industry.

Chemical and Physical Properties of (E)-Hexa-2,5-dienal

Table 1: Computed Physicochemical Properties of Hexa-2,5-dienal

Property Value Source
Molecular Formula C6H8O ChemSrc chemsrc.com
Molecular Weight 96.13 g/mol PubChem nih.gov
XLogP3 1.3 PubChem nih.gov
Hydrogen Bond Donor Count 0 PubChem nih.gov
Hydrogen Bond Acceptor Count 1 PubChem nih.gov
Rotatable Bond Count 3 PubChem nih.gov
Exact Mass 96.057514874 Da PubChem nih.gov
Topological Polar Surface Area 17.1 Ų PubChem nih.gov

Note: The data presented in this table is based on computational models and may not reflect experimentally determined values.

Synthesis of this compound

Specific, documented methods for the synthesis of this compound are not prevalent in the surveyed scientific literature. General synthetic strategies for non-conjugated dienals often involve multi-step sequences that carefully install the double bonds and the aldehyde functionality while avoiding isomerization to the more stable conjugated system.

Spectroscopic Data of this compound

Experimental spectroscopic data (NMR, IR, MS) for this compound could not be located in the reviewed literature. However, based on its structure, some general predictions can be made:

¹H NMR: The spectrum would be expected to show distinct signals for the aldehydic proton, the vinylic protons of the two isolated double bonds, and the methylene (B1212753) protons situated between the double bonds. The coupling constants between the vinylic protons would be indicative of the trans configuration of the double bond at the 2-position.

¹³C NMR: The spectrum would likely display signals for the carbonyl carbon of the aldehyde, the four sp² hybridized carbons of the double bonds, and the sp³ hybridized carbon of the methylene group.

IR Spectroscopy: Key absorption bands would be anticipated for the C=O stretch of the aldehyde, the C=C stretches of the alkenes, and the C-H stretches of the various proton environments.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with fragmentation patterns characteristic of an unsaturated aldehyde.

Natural Occurrence and Biosynthesis of this compound

There is no readily available information in the scientific literature detailing the natural occurrence or biosynthetic pathways of this compound. While other C6-aldehydes are known to be formed in plants through the hydroperoxide lyase pathway from the breakdown of fatty acids, the specific formation of the 2,5-dienal isomer has not been documented.

Chemical Reactions and Applications in Organic Synthesis

Specific research detailing the chemical reactions and synthetic applications of this compound is scarce. As a non-conjugated dienal, its reactivity is expected to be characteristic of isolated double bonds and an aldehyde. fiveable.me The double bonds would likely undergo electrophilic addition reactions in a manner similar to simple alkenes. libretexts.org Unlike its conjugated isomers, it would not be expected to readily participate in Diels-Alder reactions as the diene component. fiveable.me The aldehyde group would be susceptible to nucleophilic attack and oxidation/reduction reactions typical of aldehydes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8O B13128579 (E)-Hexa-2,5-dienal

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H8O

Molecular Weight

96.13 g/mol

IUPAC Name

(2E)-hexa-2,5-dienal

InChI

InChI=1S/C6H8O/c1-2-3-4-5-6-7/h2,4-6H,1,3H2/b5-4+

InChI Key

MZYGUISKQYKORT-SNAWJCMRSA-N

Isomeric SMILES

C=CC/C=C/C=O

Canonical SMILES

C=CCC=CC=O

Origin of Product

United States

Synthetic Methodologies for E Hexa 2,5 Dienal and Its Stereoisomers

Established Synthetic Pathways

Oxidation Reactions of Dienols

A primary method for the synthesis of α,β-unsaturated aldehydes involves the oxidation of the corresponding alcohols. In the case of (E)-Hexa-2,5-dienal, the precursor would be (E)-Hexa-2,5-dien-1-ol. Various oxidizing agents can be employed for this transformation.

Common chromium(VI)-based reagents like Pyridinium (B92312) Chlorochromate (PCC) and Pyridinium Dichromate (PDC) are effective for the selective oxidation of primary alcohols to aldehydes without significant over-oxidation to carboxylic acids. wikipedia.orgchesci.com These reactions are typically carried out in chlorinated solvents like dichloromethane (B109758) (DCM). chesci.com Other reagents such as Dess-Martin periodinane (DMP) and 2-Iodoxybenzoic acid (IBX) are also utilized due to their mild reaction conditions and high selectivity. asccollegekolhar.insigmaaldrich.com Manganese dioxide (MnO₂) is particularly useful for the oxidation of allylic alcohols. wikipedia.org

The choice of oxidizing agent can be critical to avoid undesirable side reactions, such as isomerization of the double bonds or over-oxidation. The table below summarizes some common oxidizing agents for this conversion.

Oxidizing AgentTypical SolventKey Features
Pyridinium Chlorochromate (PCC)Dichloromethane (DCM)Mild, selective for primary alcohols to aldehydes. wikipedia.orgchesci.com
Pyridinium Dichromate (PDC)Dichloromethane (DCM)Similar to PCC, less acidic. wikipedia.org
Dess-Martin Periodinane (DMP)Dichloromethane (DCM)Mild, neutral conditions, good for sensitive substrates. sigmaaldrich.com
2-Iodoxybenzoic acid (IBX)Dimethyl sulfoxide (B87167) (DMSO)Insoluble in many common organic solvents. asccollegekolhar.in
Manganese Dioxide (MnO₂)Dichloromethane (DCM), ChloroformSelective for allylic and benzylic alcohols. wikipedia.org

Wittig Olefination Strategies

The Wittig reaction is a powerful and widely used method for forming carbon-carbon double bonds, making it a viable route for synthesizing dienals. wikipedia.orglibretexts.orglscollege.ac.in This reaction involves the treatment of an aldehyde or ketone with a phosphonium (B103445) ylide (Wittig reagent). masterorganicchemistry.com To synthesize this compound, a suitable strategy would involve the reaction of acrolein (propenal) with an appropriate Wittig reagent, or the reaction of a larger aldehyde with a shorter-chain ylide.

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. organic-chemistry.org Stabilized ylides, which contain an electron-withdrawing group adjacent to the carbanion, generally lead to the formation of (E)-alkenes with high selectivity. wikipedia.orgdalalinstitute.com In contrast, non-stabilized ylides (with alkyl or aryl substituents) typically favor the formation of (Z)-alkenes. lscollege.ac.indalalinstitute.com For the synthesis of this compound, a stabilized ylide would be preferable.

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction using phosphonate (B1237965) esters, is also known to favor the formation of (E)-alkenes and can be a superior alternative in some cases. lscollege.ac.indalalinstitute.com

Aldol (B89426) Condensation and Related Approaches

Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry that can be used to synthesize α,β-unsaturated aldehydes and ketones. libretexts.orgsigmaaldrich.com The reaction involves the condensation of two carbonyl compounds, one of which must possess an α-hydrogen. libretexts.org For the synthesis of this compound, a mixed aldol condensation could be envisioned between two different aldehydes. However, controlling the regioselectivity and avoiding self-condensation products can be challenging in mixed aldol reactions. libretexts.org

The Claisen-Schmidt condensation, a type of aldol condensation between an aldehyde or ketone and an aromatic carbonyl compound lacking α-hydrogens, provides a more controlled approach to α,β-unsaturated carbonyl compounds. libretexts.org While not directly applicable to the synthesis of the aliphatic this compound, the principles of directed aldol reactions can be applied. For instance, using a pre-formed enolate or employing specific catalysts can direct the reaction towards the desired product. The reaction of acetaldehyde (B116499) has been shown to produce 2,4-hexadienal (B92074) in the presence of amino acid catalysts. acs.org

Multi-Component Reactions for Dienal Scaffold Construction

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a complex product in a single step. organic-chemistry.orgfrontiersin.org These reactions are advantageous due to their atom economy, operational simplicity, and ability to generate molecular diversity. scielo.br

While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs can be applied to construct the dienal scaffold. For example, a reaction involving an aldehyde, an amine, and a carbonyl compound, such as in the Mannich reaction, can be adapted to form substituted dienal structures. organic-chemistry.orgfrontiersin.org The Hantzsch dihydropyridine (B1217469) synthesis is another example of an MCR involving an aldehyde. frontiersin.org Tandem reactions, such as a tandem Ugi and intramolecular Diels-Alder reaction, have been used to create complex cyclic structures from dienals, demonstrating the utility of MCRs in this area of chemistry. researchgate.netresearchgate.net

Stereoselective Synthesis of this compound

Achieving the correct stereochemistry is often a critical aspect of organic synthesis. For this compound, controlling the geometry of the C2-C3 double bond is paramount.

Control of (E)-Stereochemistry

As mentioned previously, the Wittig reaction and its variants are powerful tools for controlling alkene stereochemistry. The use of stabilized ylides in the Wittig reaction reliably produces (E)-alkenes. wikipedia.orgorganic-chemistry.orgdalalinstitute.com These ylides are less reactive and the reaction is thermodynamically controlled, leading to the more stable (E)-isomer.

The Horner-Wadsworth-Emmons (HWE) reaction is particularly well-suited for the stereoselective synthesis of (E)-α,β-unsaturated esters, which can then be converted to the desired aldehyde. lscollege.ac.indalalinstitute.com This method often provides higher (E)-selectivity than the standard Wittig reaction. A study by Wang and West demonstrated a convenient method for the synthesis of terminal (E)-1,3-dienes with high selectivity using lithiated allylic phosphonates in the presence of HMPA. organic-chemistry.org

Another strategy involves the Schlosser modification of the Wittig reaction, which can be used to convert the initially formed (Z)-alkene from a non-stabilized ylide into the thermodynamically more stable (E)-alkene. wikipedia.orglibretexts.orglscollege.ac.in

Furthermore, transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, can be employed to construct the dienal skeleton with high stereocontrol, although this may require a multi-step sequence. benchchem.com Rhodium-catalyzed tandem reactions have also been developed for the stereocontrolled synthesis of (E,Z)-dienals. google.comacs.orgorganic-chemistry.org

Diastereoselective and Enantioselective Approaches

The creation of stereocenters with high selectivity is a cornerstone of modern organic synthesis. For derivatives of hexa-2,5-dienal, the introduction of substituents can create chiral centers, necessitating diastereoselective and enantioselective synthetic strategies.

Diastereoselective Synthesis:

Diastereoselectivity in the synthesis of substituted hexa-2,5-dienal derivatives can be achieved through various methods, including additions to prochiral dienals or cycloaddition reactions. For instance, Lewis acid-catalyzed cycloadditions of (dienal)Fe(CO)₃ complexes with dienes have been shown to produce dihydropyrone complexes with modest diastereoselectivity. researchgate.net The coordination of the dienal to an iron tricarbonyl group creates a chiral complex, and the facial selectivity of the subsequent reaction is influenced by the sterics of the complex and the reactants. researchgate.net

Another approach involves the diastereoselective addition of nucleophiles to chiral dienals or the use of chiral auxiliaries. The inherent chirality of the starting material or auxiliary directs the incoming nucleophile to one face of the molecule, leading to the preferential formation of one diastereomer. Such strategies are crucial in building complex molecular architectures where the relative stereochemistry of multiple centers must be controlled. rsc.orgrsc.org

Enantioselective Synthesis:

The enantioselective synthesis of chiral derivatives related to hexa-2,5-dienal often employs chiral catalysts or reagents. Asymmetric hydrogenation is a powerful tool for establishing stereocenters. For example, iridium-catalyzed asymmetric hydrogenation has been developed for the synthesis of chiral tetrahydroquinoxaline derivatives, where simply changing the solvent can lead to the selective formation of either enantiomer with high enantiomeric excess (ee). rsc.org While not directly applied to hexa-2,5-dienal, this principle of catalyst and solvent-controlled enantioselectivity is broadly applicable.

Another established method is the enantioselective allylboration of aldehydes using chiral allylborane reagents. This method can be used to construct chiral homoallylic alcohols, which can be precursors to substituted dienals. For example, a one-pot double allylboration reaction sequence using bifunctional allylborane reagents generated from allenes and diisopinocampheylborane (B13816774) has been used for the highly diastereo- and enantioselective synthesis of 1,5-diols. organic-chemistry.org These diols can then be further manipulated to form chiral dienals.

The table below summarizes representative approaches for stereoselective synthesis applicable to dienal systems.

Method Catalyst/Reagent Substrate Type Product Type Selectivity Reference
Asymmetric HydrogenationIridium ComplexQuinoxalineTetrahydroquinoxalineUp to 98% ee rsc.org
Double AllylborationDiisopinocampheylboraneAldehydes1,5-Diols84-95% ee organic-chemistry.org
Asymmetric HydrosilylationPalladium/(R)-MOPmeso-AlkeneChiral Alcohol85% ee beilstein-journals.org
Counterion-Directed CyclizationPalladium/LigandDihydroxyalkenyl EsterHydroxy-tetrahydrofuranHigh Diastereoselectivity rsc.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. beilstein-journals.org These principles are increasingly being applied to the synthesis of fine chemicals like this compound.

While many organic transformations rely on catalysts, developing catalyst-free reactions is a key goal of green chemistry. Thermal reactions in superheated fluids like subcritical water offer a promising avenue. For instance, it has been demonstrated that (2E,4E)-alka-2,4-dienals can undergo intramolecular redox reactions in subcritical water without any catalyst to form non-conjugated Z-enoic acids. kochi-tech.ac.jp This type of transformation highlights the potential of using only water and heat to effect complex chemical changes. kochi-tech.ac.jp

Visible-light-initiated, photocatalyst-free reactions are another emerging area. Certain dienones, in polar solvents, can undergo divergent reactions upon irradiation with visible light without the need for an external photocatalyst. researchgate.net Such methodologies, if applied to dienals, could offer a green alternative to traditional synthetic methods that often require metal catalysts.

The choice of solvent is a critical factor in the environmental impact of a chemical process. Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. Reactions in subcritical water, as mentioned above, exemplify the use of water as a reaction medium. kochi-tech.ac.jp

Solvent-free reactions represent an even more environmentally friendly approach. The synthesis of certain fine chemicals from α-pinene oxide has been demonstrated under solvent-free conditions, showcasing the feasibility of this approach for terpene-derived compounds, a class that includes precursors to this compound. researchgate.netasm.org

The table below illustrates the application of green solvents in organic synthesis.

Green Approach Reaction Type Solvent/Conditions Advantages Reference
Catalyst-Free RedoxIntramolecular Redox of DienalSubcritical Water (250 °C)Avoids catalyst, uses benign solvent kochi-tech.ac.jp
Photocatalyst-Free CyclizationRadical Cascade of DienoneIsopropanol/Visible LightAvoids photocatalyst, mild conditions researchgate.net
Solvent-Free OxidationOxidation of α-PineneSolvent-Free (100 °C)No solvent waste, mild conditions researchgate.net

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in incorporating the mass of all starting materials into the final product. skpharmteco.com Reactions with high atom economy are inherently greener as they generate less waste.

Synthetic routes to this compound that proceed via isomerization or addition reactions are generally more atom-economical than those involving substitution or elimination reactions, which produce stoichiometric byproducts. For example, the redox isomerization of propargylic alcohols to α,β-unsaturated aldehydes is a highly atom-economical transformation as it involves the reorganization of the existing atoms without the addition of external oxidants or reductants. nih.gov This approach avoids the waste generated in traditional two-step reduction-oxidation sequences. nih.gov

The calculation for percent atom economy is: Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100 skpharmteco.comlibretexts.org

Chemical Reactivity and Transformation Mechanisms of E Hexa 2,5 Dienal

Electrophilic and Nucleophilic Addition Reactions

The presence of both a carbonyl group and carbon-carbon double bonds in (E)-Hexa-2,5-dienal allows for a variety of addition reactions. The electron-rich pi systems of the alkenes and the polarized carbon-oxygen double bond of the aldehyde are key to its reactivity.

Carbonyl Group Reactivity

The carbonyl group in this compound is susceptible to nucleophilic attack due to the partial positive charge on the carbonyl carbon. Typical reactions involving the carbonyl group include additions of nucleophiles such as organometallic reagents, hydrides, and amines. allstudiesjournal.com The polarity of the carbonyl group significantly influences its chemical reactivity, making it a prime site for such transformations. allstudiesjournal.com

The general reactivity of carbonyl compounds involves the potential for both reversible and irreversible addition reactions. allstudiesjournal.com For instance, the addition of water to a carbonyl function is a rapid and reversible process, in contrast to the slow addition to alkenes without a catalyst. allstudiesjournal.com

Alkene Reactivity

The carbon-carbon double bonds in this compound are electron-rich and can act as nucleophiles, making them susceptible to electrophilic attack. libretexts.org Electrophilic addition is a common reaction for alkenes, where an electrophile adds to the double bond, typically forming a more stable carbocation intermediate. lasalle.edumsu.edu The rate of these additions can be influenced by substituents on the double bond; electron-donating groups generally increase the reactivity. msu.edu

In the case of this compound, the conjugated system allows for 1,2- and 1,4-addition reactions. The specific outcome of a reaction depends on the nature of the reagent and the reaction conditions. For example, the reaction of a conjugated dienal with certain reagents can lead to the formation of various addition products.

Cycloaddition Reactions

The conjugated diene system in this compound makes it a suitable substrate for cycloaddition reactions, most notably the Diels-Alder reaction.

Diels-Alder Reactions and Analogs

The Diels-Alder reaction is a powerful tool in organic synthesis for forming six-membered rings. It involves the reaction of a conjugated diene with a dienophile, which is typically an alkene with electron-withdrawing groups. wikipedia.org this compound can act as the diene component in such reactions. For instance, hexa-2,4-dienal, a related compound, undergoes a stereoselective Diels-Alder reaction with benzyl (B1604629) nitrosoformate after condensation with (-)-ephedrine. capes.gov.br The stereochemistry of the substituents on the diene and dienophile in the starting materials dictates the stereochemistry of the final product. masterorganicchemistry.com

The reactivity of dienals in Diels-Alder reactions can be influenced by the presence of catalysts. Lewis acid-catalyzed cycloadditions of (dienal)Fe(CO)₃ complexes with dienes have been shown to produce dihydropyrone complexes with modest diastereoselectivity. researchgate.net

Electrocyclization Studies of Related Polyenes

Electrocyclization reactions are another class of pericyclic reactions that polyenes can undergo. Theoretical studies on the electrocyclization of (Z)-hexa-1,3,5-triene and its hetero-substituted analogs, such as (2Z)-2,4-pentadienal, have been conducted to understand the reaction mechanisms and energetics. acs.orgfigshare.comacs.org These studies, using methods like ab initio and DFT calculations, have shown that the activation energy for the electrocyclization of these compounds can be influenced by the presence of heteroatoms. acs.orgacs.orgmissouri.edu For example, the replacement of a methylene (B1212753) group with a heteroatom can lower the activation energy of the electrocyclization process. acs.org

In the case of (2Z)-2,4-pentadienal, the electrocyclization to 2H-pyran is predicted to be slightly endothermic. acs.org The study of competing electrocyclic ring-closure reactions of (2Z)-hexa-2,4,5-trienals has also been explored, highlighting the influence of substituents on the reaction pathways. researchgate.net

Oxidation and Reduction Pathways

This compound can undergo various oxidation and reduction reactions, targeting either the aldehyde functional group or the carbon-carbon double bonds.

The aldehyde group can be oxidized to a carboxylic acid or reduced to a primary alcohol. For example, the related compound (2E,4Z)-hexa-2,4-dien-1-ol can be oxidized to the corresponding aldehyde or carboxylic acid. benchchem.com The reduction of the double bonds can lead to the formation of saturated aldehydes or alcohols.

A study on the reaction of (2E,4E)-hexa-2,4-dienal in superheated benzyl alcohol showed the formation of benzyl (Z)-hex-3-enoate, benzyl (E)-hex-2-enoate, and (2E,4E)-hexa-2,4-dienol. kochi-tech.ac.jp In subcritical water, (2E,4E)-hexa-2,4-dienal was converted to (Z)-hex-3-enoic acid. kochi-tech.ac.jp

Selective Oxidation to Carboxylic Acids

The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. For unsaturated aldehydes like this compound, the challenge lies in selectively oxidizing the aldehyde group without affecting the carbon-carbon double bonds. Various reagents and catalytic systems have been developed to achieve this transformation with high chemoselectivity.

Commonly, chromium-based oxidants like pyridinium (B92312) chlorochromate (PCC) are used for the oxidation of alcohols to aldehydes. benchchem.comchesci.com However, for the further oxidation of aldehydes to carboxylic acids, other methods are often preferred to avoid harsh conditions and the use of stoichiometric heavy metals. organic-chemistry.org One effective method involves the use of sodium chlorite (B76162) (NaClO₂) buffered with a hydrogen phosphate (B84403) and a phase-transfer catalyst. This system is known for its selectivity in oxidizing α,β-unsaturated aldehydes to their corresponding carboxylic acids. scirp.org

Another approach employs catalytic amounts of a transition metal complex. For instance, a system using catalytic CrO₃ with periodic acid (H₅IO₆) as the terminal oxidant in acetonitrile (B52724) has been shown to be effective for oxidizing primary alcohols and aldehydes to carboxylic acids in excellent yields. organic-chemistry.org Similarly, bismuth(III) oxide in the presence of aqueous t-BuOOH can transform various aldehydes into carboxylic acids. scirp.org

A notable metal-free alternative involves an intramolecular redox reaction in subcritical water. When (2E,4E)-hexa-2,4-dienal was heated in subcritical water, it underwent a transformation to (Z)-hex-3-enoic acid, demonstrating a simultaneous oxidation of the aldehyde and reduction of a double bond. kochi-tech.ac.jp

Oxidation Method Reagents/Catalyst Key Features Reference
Chlorite OxidationNaClO₂, NaH₂PO₄, 2-methyl-2-buteneSelective for aldehydes, mild conditions. scirp.org
Catalytic CrO₃ OxidationCrO₃ (cat.), H₅IO₆High yields, applicable to various aldehydes. organic-chemistry.org
Bismuth-Catalyzed OxidationBi₂O₃ (cat.), t-BuOOH (aq)Chemoselective, simple work-up. scirp.org
Intramolecular RedoxSubcritical WaterMetal-free, produces non-conjugated acid. kochi-tech.ac.jp

Selective Reduction to Alcohols

The selective reduction of the aldehyde group in this compound to a primary alcohol, while preserving the conjugated diene system, is a crucial transformation. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose, typically in an alcoholic solvent at low temperatures to ensure high selectivity and minimize isomerization of the double bonds. benchchem.com For instance, the reduction of (2E,4E)-2,4-decadienal to the corresponding alcohol with NaBH₄ in ethanol (B145695) at 0–5°C proceeds with an 85% yield. benchchem.com

Another important method is the Meerwein-Ponndorf-Verley (MPV) reduction, which uses a metal alkoxide catalyst, often aluminum isopropoxide. A non-catalytic version of the MPV reduction has been observed using supercritical 2-propanol at 573 K, which selectively reduces unsaturated aldehydes to their corresponding unsaturated alcohols with minimal formation of saturated byproducts. researchgate.net In a related study, heating (2E,4E)-hexa-2,4-dienal in superheated benzyl alcohol resulted in the formation of (2E,4E)-hexa-2,4-dienol in a 5% yield, alongside other products. kochi-tech.ac.jpresearchgate.net

Reduction Method Reagents/Catalyst Yield (%) Key Features Reference
Sodium Borohydride ReductionNaBH₄, Ethanol85Mild conditions, high selectivity. benchchem.com
Meerwein-Ponndorf-VerleySupercritical 2-propanol-Catalyst-free, selective for unsaturated alcohols. researchgate.net
Thermal ReductionSuperheated benzyl alcohol5Forms the corresponding dienol. kochi-tech.ac.jpresearchgate.net

Isomerization Phenomena

Isomerization in this compound and related dienals can occur through various mechanisms, including thermal, photochemical, and catalyzed processes, leading to geometric (E/Z) and positional isomers.

Thermal Isomerization Studies

Thermal isomerization can lead to changes in the geometry of the double bonds. While specific studies on the thermal isomerization of this compound are not extensively detailed in the provided results, related compounds offer insights. For instance, the thermal isomerization of bicyclo[2.2.0]hexanes to hexa-1,5-dienes is thought to proceed through diradical intermediates. thieme-connect.de In the context of dienals, heating (2E,4E)-hexa-2,4-dienal in subcritical water notably leads to the formation of (Z)-hex-3-enoic acid, indicating a complex isomerization and redox process. kochi-tech.ac.jp

Photoisomerization Mechanisms

Photolysis is a significant atmospheric degradation pathway for conjugated dienals like (E,E)-2,4-hexadienal. researchgate.netnih.gov Upon exposure to sunlight, (E,E)-2,4-hexadienal undergoes rapid and reversible isomerization. researchgate.netnih.gov This process can lead to the formation of a ketene-type intermediate, likely (E)-hexa-1,3-dien-1-one. researchgate.netnih.gov The photoisomerization is reversible, with the formation of the original reactant being slightly favored. researchgate.netnih.gov The mechanism for related compounds like (E)-2-butenedial is proposed to proceed via photoisomerization to a ketene-enol species following a γ-hydrogen abstraction. whiterose.ac.uk This ketene (B1206846) intermediate can then undergo ring closure to form a furanone. researchgate.netwhiterose.ac.uk

The initial decay dynamics of E,E-2,4-hexadienal in the excited S2(ππ*) state have been studied using resonance Raman spectroscopy and computational methods. aip.org These studies suggest that the initial population in the S2 state can lead to multiple internal conversion pathways to the S1 state, which can then undergo photoisomerization, among other processes. aip.org

Process Key Intermediates/Products Mechanism Reference
Atmospheric PhotolysisKetene-type compound, FuranoneReversible isomerization, γ-H abstraction researchgate.netnih.govwhiterose.ac.uk
Excited State DynamicsS1 transient speciesInternal conversion from S2 state aip.org

Positional and Geometric Isomerization

Positional and geometric isomerization of dienals can be influenced by catalysts. For example, Lewis acids like Me₂AlCl can catalyze the cycloisomerization of (2Z)-dienals in what is termed the iso-Nazarov reaction. scispace.com Furthermore, the synthesis of specific geometric isomers often requires careful control of reaction conditions. For example, Wittig-type reactions can be tuned to produce specific isomers of hexadecadienals, but often result in mixtures that require separation by techniques like HPLC. benchchem.comacs.orgresearchgate.net Cobalt and ruthenium complexes have also been used to catalyze the isomerization of 1,3-dienes to yield specific stereoisomers. organic-chemistry.org

Metal-Catalyzed and Organocatalytic Transformations

Both metal catalysts and organocatalysts play a significant role in the transformations of α,β-unsaturated aldehydes like this compound.

Metal-Catalyzed Transformations: Transition metals like palladium, rhodium, and ruthenium are widely used in catalysis. Palladium catalysts, for example, are crucial in cross-coupling reactions like the Suzuki-Miyaura coupling, which can be used to construct complex dienal structures. mdpi.com Ruthenium catalysts can promote the positional isomerization of 1,3-dienes. organic-chemistry.org Gold catalysts have been shown to be effective in hydroalkoxylation and hydrocarboxylation reactions of alkynes, which can be precursors to complex molecules containing dienal-like structures. mdpi.com

Organocatalytic Transformations: Organocatalysis offers a metal-free approach to various transformations. Proline and its derivatives are well-known organocatalysts for aldol (B89426) and Michael addition reactions. researchgate.net For instance, imidazolidinone-based catalysts have been employed in enantioselective Diels-Alder reactions involving dienophiles like cinnamaldehyde. caltech.edu These catalysts activate the α,β-unsaturated aldehyde towards nucleophilic attack. The Michael addition, a 1,4-addition of a nucleophile to an activated olefin, is a versatile C-C and C-N bond-forming reaction that has been extensively studied with organocatalysts. researchgate.net

Catalyst Type Transformation Example Catalyst/Reagent Reference
Metal-CatalyzedCross-CouplingPdCl₂(dppf) mdpi.com
Metal-CatalyzedIsomerizationRuthenium hydrides organic-chemistry.org
OrganocatalyticDiels-AlderImidazolidinones caltech.edu
OrganocatalyticMichael AdditionProline derivatives researchgate.netresearchgate.net

Indium-Promoted Reactions

Indium-mediated reactions, particularly Barbier-type allylations, have emerged as a significant tool in organic synthesis due to the metal's unique reactivity profile. wikipedia.org Unlike many other organometallic reagents that are highly sensitive to moisture, indium-promoted reactions can often be conducted in aqueous media, contributing to greener chemical processes. wikipedia.orgmdpi.com These reactions are typically nucleophilic additions where an organoindium species, generated in situ, attacks an electrophilic center like a carbonyl group. wikipedia.org

A notable application of indium's reactivity is in the synthesis of substituted 2,5-hexadienals. Research has shown that the indium-promoted coupling of propargyl aldehydes with allyl halides can lead to the formation of these structures. acs.org While these coupling reactions yield 4-hydroxy-1-ene-5-ynes under aqueous conditions, conducting the reaction in an organic solvent mixture of N-methylformamide (NMF) and dimethyl sulfoxide (B87167) (DMSO) with sonication can induce an oxy-Cope rearrangement of the initial 1,2-addition product to form a 2,5-hexadienal derivative. acs.org This transformation highlights indium's role in controlling skeletal connectivity and achieving valuable synthetic intermediates. acs.org For instance, the reaction of 2-octynal with allyl bromide in the presence of indium powder and indium(III) chloride under these conditions yields 3-pentyl-hexa-2,5-dienal. acs.org

Indium can also function as a cocatalyst. In combination with ruthenium complexes, indium(III) salts have been shown to facilitate the redox isomerization of propargylic alcohols into trans-enals with high selectivity. nih.gov This method provides a mild and efficient pathway to unsaturated aldehydes. nih.gov The indium-mediated Barbier-type addition of allyl bromide to 2,3-allenals has also been developed, affording 1,5,6-alkatrien-4-ols exclusively through 1,2-addition, with no 1,4-addition products observed. rsc.org

Table 1: Examples of Indium-Promoted Reactions Involving Dienal Synthesis

Starting Material(s) Indium Reagent(s) Conditions Product Yield Reference(s)
2-Octynal, Allyl bromide In powder, InCl₃ NMF/DMSO, Sonication, 84 h 3-Pentyl-hexa-2,5-dienal Modest acs.org
Propargyl aldehydes, Allyl halides In powder NMF/DMSO, Sonication 2,5-Hexadienals (general) Modest acs.org
2,3-Allenals, Allyl bromide In powder aq. NH₄Cl/THF 1,5,6-Alkatrien-4-ols 65-92% rsc.org

Chiral Catalysis in Asymmetric Syntheses

Asymmetric catalysis is a powerful strategy for synthesizing enantiomerically enriched compounds from prochiral substrates, with chiral catalysts providing a stereochemically defined environment for the reaction. indagoochem.comntu.edu.sg In the context of this compound and its derivatives, organocatalysis has proven particularly effective.

A significant breakthrough was the direct asymmetric self-aldolization of acetaldehyde (B116499), catalyzed by the simple amino acid L-proline. nih.govresearchgate.net This reaction directly furnishes (+)-(5S)-hydroxy-(2E)-hexenal, a hydroxylated derivative of hexa-2,5-dienal. nih.gov The reaction proceeds with high enantioselectivity, achieving enantiomeric excesses (ee) ranging from 57% to 90%, although yields are often modest. nih.govresearchgate.net For example, conducting the reaction in a mixture of tetrahydrofuran (B95107) (THF) and acetaldehyde at 0°C with L-proline as the catalyst resulted in a 12% yield and an 84% ee. researchgate.net This organocatalytic approach represents a one-step synthesis of a valuable chiral building block from a simple, abundant precursor. nih.gov The mechanism is believed to involve the formation of a nucleophilic enamine intermediate from acetaldehyde and proline. 20.210.105beilstein-journals.org

Beyond proline catalysis, other strategies have been employed for the asymmetric synthesis of related dienal derivatives. Chiral cis-2,5-disubstituted pyrrolidine (B122466) organocatalysts have been synthesized and applied in the reaction of 2,4-hexadienal (B92074) with nitrostyrene, demonstrating another avenue for catalytic applications. rsc.org Furthermore, the principles of asymmetric synthesis have been extended to related systems using different catalytic methods. Transition metal catalysis, for instance, offers a broad toolkit for asymmetric transformations. acs.org Chiral phosphoramidite (B1245037) ligands with a BINOL backbone are widely used in transition metal-catalyzed asymmetric reactions, where remote electronic tuning of the ligand can significantly influence enantioselectivity. nih.gov While not specifically demonstrated on this compound itself, these advanced catalytic systems represent potential future avenues for its asymmetric functionalization.

Table 2: Asymmetric Synthesis of this compound Derivatives

Substrate Chiral Catalyst/Auxiliary Reaction Type Product Enantiomeric Excess (ee) Yield Reference(s)
Acetaldehyde L-Proline Self-Aldolization (+)-(5S)-Hydroxy-(2E)-hexenal 84% 12% researchgate.net
Acetaldehyde L-Proline Self-Aldolization (+)-(5S)-Hydroxy-(2E)-hexenal 57% 13% nih.govresearchgate.net
2,4-Hexadienal, Nitrostyrene Chiral cis-2,5-disubstituted pyrrolidine Michael Addition Corresponding adduct - - rsc.org

Derivatives and Analogues of E Hexa 2,5 Dienal

Synthesis of Substituted Hexadienals

The preparation of substituted hexadienals can be achieved through several synthetic strategies, often involving metal-catalyzed reactions that allow for precise control over the molecular structure.

One notable method involves the indium-promoted coupling of propargyl aldehydes with allyl halides. acs.org While these reactions typically yield 4-hydroxy-1-ene-5-ynes under aqueous conditions, conducting the reaction in an organic solvent system can induce an oxy-Cope rearrangement of the initial 1,2-addition product to form 2,5-hexadienals. acs.org For example, the reaction of 2-octynal with allyl bromide in the presence of indium powder and indium(III) chloride under sonication yields 3-pentyl-hexa-2,5-dienal. acs.org

Rhodium(I)-catalysis offers another advanced route to functionalized dienals. A tandem transformation that combines a propargyl Claisen rearrangement with a stereoselective hydrogen transfer has been developed to synthesize (E,Z)-dienals. google.com This method provides a novel approach to creating polyene motifs with specific stereochemistry, which are important synthetic targets. google.com

Furthermore, variations on classical carbonyl chemistry can be applied. The condensation of acetaldehyde (B116499) with crotonaldehyde (B89634) is a known method for producing (E,E)-2,4-hexadienal, a constitutional isomer of (E)-Hexa-2,5-dienal. chemicalbook.com This highlights the utility of aldol-type reactions in constructing dienal backbones.

A summary of selected synthetic methods for substituted hexadienals is presented below.

Starting Material 1Starting Material 2Catalyst/ReagentProduct
2-OctynalAllyl bromideIndium/InCl₃3-Pentyl-hexa-2,5-dienal
Propargyl AldehydesAllyl HalidesIndium2,5-Hexadienals
Vinyl Ether-Rh(I) complex(E,Z)-Dienal

Studies on Structural Modifications and Their Impact on Reactivity

The reactivity of the hexadienal scaffold is highly sensitive to its substitution pattern. The introduction of different functional groups can profoundly influence reaction pathways and stereochemical outcomes.

Computational studies using density functional theory (DFT) have provided significant insights into these substituent effects. Research on iron(III)-catalyzed carbonyl-olefin metathesis in 2,5- and 3,5-hexadienals has demonstrated that substituents have a significant impact on the reaction mechanisms, which are also influenced by aromaticity effects within the transition states. chem8.org

In organocatalysis, the nature of the substituents on a dienal can act as a switch between different reaction manifolds. For instance, in reactions with isatins catalyzed by a bulky chiral secondary amine, α,γ-dialkyl substituted enals undergo a direct vinylogous aldol (B89426) reaction. acs.org However, if the α-substituent is changed from an alkyl to an aryl group, the reaction pathway shifts to a pericyclic [4+2] hetero-Diels-Alder cycloaddition, leading to a completely different product architecture. acs.org This dramatic shift is attributed to the electronic influence of the aryl group on the stability of different dienamine conformers. acs.org

The concept of hyperconjugative aromaticity and antiaromaticity, while extensively studied in systems like 5-substituted cyclopentadienes, provides a framework for understanding the reactivity of cyclic dienes in Diels-Alder reactions. acs.orgresearchgate.net These principles, which relate substituent electronic properties to diene stability and distortion energies in the transition state, can be conceptually extended to understand how substituents on an acyclic dienal might influence its participation in pericyclic reactions. acs.orgresearchgate.net Furthermore, theoretical studies on the electrocyclization of hetero-substituted trienes, such as pentadienal, show that the presence of the oxygen heteroatom lowers the activation energy for ring-closing reactions compared to the all-carbon analogue, (Z)-hexa-1,3,5-triene. acs.org

ModificationImpact on ReactivityReaction Type
α-Aryl substituent vs. α-AlkylSwitches reaction pathwayVinylogous Aldol vs. Hetero-Diels-Alder
Introduction of heteroatom (Oxygen)Lowers activation energy for cyclizationElectrocyclization
General Substituent EffectsInfluences reaction mechanism and stabilityCarbonyl-Olefin Metathesis

Conjugated Dienal Derivatives in Complex Molecule Synthesis

Conjugated dienals are powerful intermediates for the construction of complex molecular frameworks, including natural products and biologically active compounds. Their ability to engage in a variety of transformations makes them highly valuable in synthetic campaigns.

(E,E)-2,4-Hexadienal, for example, serves as a key intermediate in the industrial production of sorbic acid (a common food preservative), as well as in the synthesis of mitomycins (a family of anticancer agents) and antihypercholesterolemics. chemicalbook.comnih.gov

In the realm of organocatalysis, substituted dienals are employed in sophisticated cascade reactions. The reaction of β,δ-diaryl-substituted dienals with enolizable aldehydes and isatin-derived alkenes, catalyzed by a prolinol silyl (B83357) ether, results in the formation of complex spirooxindole cyclohexane (B81311) derivatives. acs.org These products are generated with excellent stereocontrol, featuring six contiguous stereocenters, highlighting the power of dienal chemistry to rapidly build molecular complexity. acs.org

Conjugated dienals can also participate in various cycloaddition reactions. Through HOMO-raising dienamine catalysis, the γ-position of allyl ketones can be activated for participation in inverse-electron-demand oxa-Diels-Alder reactions, expanding the synthetic utility of dienal analogues. acs.org The development of methods for synthesizing diverse conjugated systems, such as the palladium-catalyzed Sonogashira coupling to create cross-conjugated enynones, further broadens the scope of accessible complex molecules from dienal-related precursors. mdpi.com These enynones are valuable building blocks for a range of heterocyclic and carbocyclic systems. mdpi.com

Computational Chemistry and Spectroscopic Investigations of E Hexa 2,5 Dienal

Spectroscopic Characterization Techniques in Research:

Mass Spectrometry for Fragmentation Pathway Analysis:Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a compound. Analyzing these fragments helps in confirming the molecular structure and understanding the stability of different parts of the molecule.

While extensive research and data are available for isomers of (E)-Hexa-2,5-dienal, such as (E,E)-2,4-hexadienal, this information is not directly transferable due to the different placement of the double bonds, which significantly alters the molecule's electronic and structural properties. chemicalbook.comnist.gov The conjugation in 2,4-hexadienal (B92074), for instance, leads to distinct spectroscopic and reactive characteristics compared to the isolated double bonds expected in the 2,5-dienal isomer.

The absence of dedicated studies on this compound means that critical data points, from calculated molecular orbital energies to specific NMR chemical shifts and mass spectral fragmentation patterns, remain undetermined. Consequently, the creation of a detailed and scientifically accurate article adhering to the requested in-depth outline is not feasible at this time. Further experimental and computational research would be required to generate the necessary data to populate such a scientific discourse.

Vibrational Spectroscopy (IR, Raman) for Molecular Dynamics

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, serves as a powerful tool for identifying molecular functional groups and probing the motions of atoms within a molecule. For this compound, these spectra would be characterized by distinct vibrational modes associated with its aldehyde group and its carbon-carbon double bonds.

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting and interpreting vibrational spectra. cardiff.ac.uk By calculating the second derivatives of the energy with respect to atomic displacements, a Hessian matrix is constructed, yielding the harmonic vibrational frequencies and their corresponding IR and Raman intensities. researchgate.net These theoretical calculations are crucial for assigning the specific atomic motions—such as stretching, bending, and twisting—to the experimentally observed spectral bands.

The key vibrational modes expected for this compound would include:

C=O Stretch: A strong, characteristic absorption in the IR spectrum, typically found in the range of 1680-1710 cm⁻¹, indicative of the aldehyde carbonyl group.

C=C Stretches: Two distinct stretching vibrations are anticipated. The C2=C3 double bond, being conjugated with the carbonyl group, would appear at a lower frequency (approx. 1620-1640 cm⁻¹) compared to the isolated C5=C6 double bond (approx. 1640-1660 cm⁻¹). These would be prominent in both IR and Raman spectra.

Aldehyde C-H Stretch: A characteristic pair of weak to medium bands in the IR spectrum, typically located around 2720 cm⁻¹ and 2820 cm⁻¹.

Vinylic C-H Stretches: Stretching vibrations of the hydrogens attached to the double-bonded carbons, appearing above 3000 cm⁻¹.

C-H Bending Modes: A variety of in-plane and out-of-plane bending vibrations (scissoring, wagging, twisting) for the molecule's methylene (B1212753) and vinylic hydrogens, which populate the "fingerprint region" of the spectrum (below 1500 cm⁻¹).

Analysis of these modes provides insight into the molecule's ground-state potential energy surface and the dynamics of its structural fluctuations.

Table 1: Illustrative DFT-Calculated Vibrational Frequencies for this compound This table represents a theoretical output from a DFT calculation (e.g., at the B3LYP/6-31G(d) level) and is for illustrative purposes to show expected vibrational modes.

Mode NumberCalculated Frequency (cm⁻¹)IR IntensityRaman ActivityVibrational Assignment
1~3080MediumHigh=C-H Stretch (terminal)
2~3025MediumHigh=C-H Stretch (internal)
3~2940MediumMediumCH₂ Asymmetric Stretch
4~2860MediumMediumCH₂ Symmetric Stretch
5~2725LowLowAldehyde C-H Stretch
6~1705Very HighMediumC=O Stretch
7~1650MediumVery HighC=C Stretch (isolated)
8~1630HighHighC=C Stretch (conjugated)
9~1440MediumMediumCH₂ Scissoring
10~990HighLow=C-H Out-of-plane bend (trans)
11~910HighLow=C-H Out-of-plane bend (terminal)

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The spectrum of this compound is expected to be dominated by transitions involving its π-electron system and the non-bonding electrons on the oxygen atom.

The primary electronic transitions anticipated are:

π → π* Transition: This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In this compound, the α,β-unsaturated aldehyde moiety forms a small conjugated system. This transition is expected to be strong (high molar absorptivity) and would correspond to the principal absorption maximum (λmax) in the UV region.

n → π* Transition: This involves the promotion of an electron from a non-bonding orbital (the lone pair on the oxygen atom) to the π* antibonding orbital of the carbonyl group. This transition is symmetry-forbidden, resulting in a much weaker absorption band that typically appears at a longer wavelength (lower energy) than the π → π* transition.

Time-Dependent Density Functional Theory (TD-DFT) is the standard computational method for predicting electronic absorption spectra. researchgate.netmdpi.com TD-DFT calculations provide the vertical excitation energies (which correspond to absorption wavelengths), oscillator strengths (which relate to the intensity of the absorption band), and the nature of the orbitals involved in the transition. rsc.org These calculations can confirm the assignment of spectral bands to specific electronic excitations, such as the π → π* and n → π* transitions.

Table 2: Illustrative TD-DFT Calculated Electronic Transitions for this compound This table represents a theoretical output from a TD-DFT calculation and is for illustrative purposes.

Excited StateCalculated Wavelength (nm)Oscillator Strength (f)Transition Character
S₁~340~0.005n → π
S₂~225~0.75π → π (HOMO → LUMO)
S₃~205~0.15π → π* (HOMO-1 → LUMO)

Time-Resolved Spectroscopic Studies of Excited State Dynamics

Upon absorbing a photon, this compound is promoted to an electronically excited state. Time-resolved spectroscopy techniques, such as pump-probe transient absorption, are essential for tracking the fate of this excited molecule on timescales ranging from femtoseconds to microseconds. These studies reveal the pathways and rates of deactivation, providing a complete picture of the molecule's photochemistry and photophysics.

For a molecule like this compound, excitation into the bright S₂ (ππ*) state would likely be followed by a series of rapid, radiationless decay processes. A typical deactivation cascade, which could be elucidated by time-resolved studies, might include:

Internal Conversion (IC): An ultrafast (femtosecond to picosecond) radiationless transition from the initially populated S₂ state to the lower-energy S₁ (nπ*) state. This process is often mediated by conical intersections, which are points of degeneracy between electronic potential energy surfaces.

Deactivation from S₁: Once in the S₁ state, the molecule has several competing pathways to return to the ground state (S₀):

Fluorescence: Radiative decay from S₁ to S₀, which is typically weak for nπ* states in aldehydes.

Intersystem Crossing (ISC): A transition from the singlet (S₁) state to a triplet (T₁) state. This process is often efficient for carbonyl compounds.

Internal Conversion to S₀: Direct non-radiative decay back to the ground state, which can be rapid if efficient conical intersections connect the S₁ and S₀ surfaces.

Photochemical Reactions: The excited molecule may undergo chemical transformations, such as E/Z isomerization around the C2=C3 double bond. Time-resolved spectroscopy can track the formation of photoproducts by identifying their unique transient absorption signatures.

Computational photodynamics simulations can model these processes by propagating trajectories on the excited-state potential energy surfaces, providing theoretical insight into the mechanisms and timescales of deactivation that complement experimental findings. nih.gov

Enzymatic and Biotransformation Studies Involving E Hexa 2,5 Dienal

Alpha-Pinene Oxide Lyase and Related Enzymes

Extensive searches of scientific literature did not yield specific studies on the involvement of alpha-pinene oxide lyase or related enzymes in the formation of (E)-Hexa-2,5-dienal. Research on alpha-pinene oxide lyase has primarily focused on its catalysis of the cleavage of alpha-pinene oxide to produce (Z)-2-methyl-5-isopropylhexa-2,5-dienal, a structurally distinct compound.

Enzymatic Cleavage of Epoxide Precursors to Dienals

There is no available research dedicated to the enzymatic cleavage of an epoxide precursor that directly yields this compound. While the enzymatic cleavage of epoxides to form dienals is a known biotransformation, for instance in the degradation of α-pinene by Nocardia sp., this has been documented to produce other dienal structures. wikipedia.orgnih.gov

Mechanistic Enzymology of Carbon-Carbon Bond Cleavage in Dienal Formation

Specific mechanistic studies on the enzymology of carbon-carbon bond cleavage that results in the formation of this compound are not present in the available scientific literature. The proposed mechanisms for related enzymes, such as alpha-pinene oxide lyase, involve a concerted reaction initiated by proton donation to the epoxide oxygen, leading to the cleavage of both rings of the bicyclic substrate to form an acyclic dienal. nih.gov However, this has not been specifically demonstrated for the synthesis of this compound.

Aldehyde Dehydrogenases and Reductases

Specific studies detailing the interaction of aldehyde dehydrogenases and reductases with this compound as a substrate could not be identified in the reviewed literature.

Enzymatic Oxidation and Reduction of Aldehyde Functional Groups

While aldehyde dehydrogenases are a well-documented family of enzymes responsible for the oxidation of a wide range of aldehydes to their corresponding carboxylic acids, no specific research has been published on the enzymatic oxidation of this compound. Similarly, no studies were found that describe the enzymatic reduction of this compound to its corresponding alcohol.

Stereoselectivity in Biocatalytic Transformations

There is a lack of information in the scientific literature regarding the stereoselectivity of any biocatalytic transformations involving this compound.

Microbial Metabolism of Related Unsaturated Aldehydes

Based on the conducted research, there is a lack of specific in vitro studies focusing on the enzyme-substrate interactions of This compound . The available scientific literature primarily details enzymatic and biotransformation studies on structurally similar or related compounds, such as isomers or derivatives of hexadienal, but not on this compound itself.

For instance, significant research has been conducted on the enzymatic conversion of α-pinene oxide to cis-2-methyl-5-isopropylhexa-2,5-dienal by the enzyme α-pinene oxide lyase from Nocardia sp. strain P18.3. While this work provides detailed insights into the biotransformation of a hexa-2,5-dienal derivative, it does not directly address the enzymatic interactions of this compound.

Therefore, due to the absence of specific data on the in vitro enzymatic and biotransformation studies of this compound in the reviewed sources, the following sections on "" and "In Vitro Studies of Enzyme-Substrate Interactions" cannot be completed at this time. Further empirical research is required to elucidate the specific enzymes that interact with this compound and to characterize the kinetics and products of such interactions.

Advanced Analytical Methodologies for Detection and Quantification in Research Matrices

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds, making it highly suitable for the determination of (E)-Hexa-2,5-dienal. For trace analysis, headspace sampling is often the preferred method for sample introduction as it minimizes matrix effects and reduces the risk of contamination from non-volatile components. techscientific.comresearchgate.netresearchgate.net

Dynamic headspace analysis, in particular, offers enhanced sensitivity compared to static headspace by continuously purging the sample with an inert gas and trapping the released volatiles on an adsorbent material before thermal desorption into the GC-MS system. This preconcentration step is critical for detecting low levels of this compound in complex matrices such as food and environmental samples. researchgate.net

To further improve sensitivity and selectivity, especially in complex matrices, derivatization of the aldehyde functional group can be performed. A common derivatizing agent is o-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with aldehydes to form stable oxime derivatives. These derivatives exhibit excellent chromatographic properties and can be detected with high sensitivity using mass spectrometry, particularly in the negative chemical ionization (NCI) mode. techscientific.comnih.gov

The following table summarizes typical GC-MS parameters for the analysis of this compound.

Table 1: Typical GC-MS Parameters for this compound Analysis

Parameter Setting
Gas Chromatograph (GC)
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Inlet Temperature 250 °C
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial temperature of 40 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min
Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI) or Negative Chemical Ionization (NCI) after derivatization
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Mass Range m/z 35-350
Headspace Sampler
Sample Volume 1-5 g or mL
Incubation Temperature 60-80 °C
Incubation Time 20-30 min
Adsorbent Trap (Dynamic) Tenax TA or equivalent

High-Performance Liquid Chromatography (HPLC) with Derivatization

The reaction of this compound with DNPH in an acidic medium yields a stable 2,4-dinitrophenylhydrazone derivative. This derivative is highly colored and possesses a strong chromophore, allowing for sensitive detection by UV-Vis spectrophotometry, typically in the range of 360-380 nm.

The derivatization procedure involves mixing the sample extract with a solution of DNPH in a suitable solvent, such as acetonitrile (B52724), and an acid catalyst. The reaction mixture is then incubated to ensure complete derivatization before injection into the HPLC system. The separation is typically achieved on a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water.

Table 2: Typical HPLC Parameters for this compound-DNPH Derivative Analysis

Parameter Setting
HPLC System
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Gradient of acetonitrile and water
Flow Rate 1.0 mL/min
Column Temperature 30-40 °C
Injection Volume 10-20 µL
Detector
Type UV-Vis Diode Array Detector (DAD)
Detection Wavelength 360 nm
Derivatization
Reagent 2,4-Dinitrophenylhydrazine (DNPH) in acetonitrile with acid catalyst
Reaction Time 30-60 min
Reaction Temperature Room temperature or slightly elevated

Spectrophotometric and Spectrofluorometric Assays

For rapid screening and quantification of this compound, particularly in simpler matrices, spectrophotometric and spectrofluorometric assays can be employed. These methods are often based on the reaction of the aldehyde functional group with a specific chromogenic or fluorogenic reagent to produce a colored or fluorescent product, respectively.

One such chromogenic reagent that has been used for the determination of aldehydes is phloroglucinol. nih.gov In an acidic environment, phloroglucinol reacts with aldehydes to form a colored product that can be measured spectrophotometrically. While the specific reaction with this compound would require optimization, the principle relies on the formation of a polymethine dye. The maximum absorbance of the resulting product would need to be determined to establish a quantitative method.

Spectrofluorometric assays generally offer higher sensitivity than spectrophotometric methods. Derivatization with reagents such as dansyl hydrazine can be utilized. This reagent reacts with the carbonyl group of this compound to form a highly fluorescent dansylhydrazone derivative, which can be excited at a specific wavelength and its emission measured for quantification.

Method Validation and Performance Evaluation in Complex Samples

The validation of any analytical method is crucial to ensure the reliability and accuracy of the obtained results, especially when dealing with complex matrices. For the determination of this compound, method validation should encompass several key parameters as outlined by international guidelines.

Linearity and Range: The linearity of the method is established by analyzing a series of standard solutions of this compound at different concentrations. The response of the instrument is plotted against the concentration, and a linear regression analysis is performed. The working range is the concentration interval over which the method is shown to be linear, accurate, and precise.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These are typically determined from the standard deviation of the response and the slope of the calibration curve.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value and is often assessed through recovery studies by spiking blank matrix samples with known amounts of this compound. Precision is the degree of agreement among a series of measurements and is expressed as the relative standard deviation (RSD) of replicate analyses.

Selectivity and Specificity: Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. In GC-MS, selectivity is enhanced by using selected ion monitoring (SIM) mode. For HPLC, chromatographic separation from interfering compounds is key.

Matrix Effects: Complex matrices can suppress or enhance the analytical signal, leading to inaccurate results. Matrix effects are evaluated by comparing the slope of a calibration curve prepared in a pure solvent with that of a matrix-matched calibration curve.

The following table provides an example of performance data that could be expected from a validated analytical method for this compound.

Table 3: Example of Method Validation Performance Data

Parameter Headspace GC-MS HPLC-UV (with DNPH Derivatization)
Linearity (r²) > 0.995 > 0.998
Range 0.1 - 50 ng/g 0.05 - 10 µg/mL
LOD 0.05 ng/g 0.02 µg/mL
LOQ 0.1 ng/g 0.05 µg/mL
Accuracy (Recovery) 85-110% 90-105%
Precision (RSD) < 15% < 10%

Conclusion and Future Research Directions

Current Challenges in (E)-Hexa-2,5-dienal Research

Research into this compound is hampered by several fundamental challenges that are common to many non-conjugated dienes. fiveable.me The primary obstacles are centered around its synthesis, stability, and the control of its reactivity.

Synthesis and Isolation: The development of general methods for the direct and selective construction of non-conjugated dienes remains a significant synthetic challenge. nih.gov Unlike conjugated dienes, which benefit from thermodynamic stability through resonance, non-conjugated systems like this compound are often less stable. fiveable.meorgoreview.com This lower stability increases the propensity for the molecule to undergo decomposition or rearrange into a more stable conjugated form under certain reaction conditions, complicating its synthesis and purification. fiveable.me

Reactivity and Selectivity: The molecule features three distinct reactive sites: a terminal aldehyde, an internal double bond, and a terminal double bond. This multifunctionality presents a significant challenge for achieving chemoselectivity. Reactions must be carefully designed to target one functional group without affecting the others. The different reactivities of the non-conjugated double bonds compared to conjugated systems mean that established reaction pathways, such as certain Diels-Alder reactions, may not be directly applicable, necessitating the exploration of alternative synthetic strategies. fiveable.me

Scarcity of Literature: A major challenge is the limited body of research focused specifically on this compound. Much of the existing literature on hexadienals pertains to the (2E,4E) isomer due to its prevalence as a flavor compound and its use in industrial synthesis. chemicalbook.comnih.gov This lack of dedicated studies means that fundamental data on its physical properties, spectroscopic characterization, and toxicological profile are not widely available, creating a barrier to further investigation.

Emerging Areas of Investigation and Potential Impact

Despite the challenges, the unique structure of this compound opens up several promising avenues for future research with potential impacts across various scientific domains.

Advanced Organic Synthesis: The distinct reactivity of its non-conjugated diene system makes this compound a potentially valuable, albeit underutilized, building block in complex organic synthesis. Future work could focus on its application in developing novel synthetic methodologies or as a precursor for creating intricate molecular architectures that are not readily accessible from its conjugated isomer. fiveable.me

Atmospheric Chemistry: Volatile organic compounds (VOCs) play a crucial role in atmospheric processes. Research into the ozonolysis and atmospheric degradation of structurally similar compounds, such as (E)-4-methylhexa-3,5-dienal, highlights the importance of dienals in the formation of secondary organic aerosols. reading.ac.uk Investigating the atmospheric lifecycle of this compound could provide valuable insights into its environmental impact, contribution to air quality, and role in atmospheric chemistry.

Computational and Mechanistic Studies: The lower stability and unique reactivity of non-conjugated dienes warrant in-depth computational investigation. fiveable.me Density Functional Theory (DFT) and other computational models can be employed to predict the molecule's reactive sites, elucidate reaction mechanisms, and understand its thermodynamic and kinetic profiles. researchgate.netescholarship.orgbyu.edu Such studies could guide the rational design of experiments and unlock new chemical transformations.

Interdisciplinary Research Opportunities in Dienal Chemistry

The broader field of dienal chemistry, encompassing molecules like this compound, sits (B43327) at the crossroads of several scientific disciplines. The inherent reactivity and structural diversity of these compounds provide fertile ground for collaborative, interdisciplinary research.

The synergy between different fields is crucial for unlocking the full potential of dienal chemistry. For instance, chemists can synthesize novel dienal-based monomers, which can then be used by materials scientists to create advanced polymers with tailored properties. rsc.orgtuni.fi Similarly, the discovery of dienals in natural products can spur collaborations between synthetic chemists and biocatalysis experts to develop green and efficient production methods. nih.govspinchem.com This interdisciplinary approach promises to drive innovation and expand the applications of this versatile class of compounds.

Table 1: Potential Interdisciplinary Research Areas in Dienal Chemistry

Field of Study Research Focus Potential Applications Relevant Compounds (Examples)
Biocatalysis Using enzymes (e.g., hydrolases, lipases) for the stereo- and regioselective synthesis and transformation of dienals and their derivatives. nih.govacs.org "Green" synthesis of pharmaceuticals, agrochemicals, and flavor compounds. spinchem.comnih.gov (2E,4E)-Hexa-2,4-dienal, Chiral Dienols
Materials Science & Polymer Chemistry Utilization of dienals as monomers or precursors in polymerization reactions (e.g., Diels-Alder "click" chemistry) to create functional polymers. rsc.orgwikipedia.org Development of new plastics, elastomers, and smart materials with specific thermal, mechanical, or optical properties. routledge.com 1,3-Butadiene, Isoprene, Functionalized Dienals
Computational Chemistry Employing theoretical models (e.g., DFT) to study reaction mechanisms, molecular structure, and predict the reactivity and properties of dienals. escholarship.orgscirp.org Guiding synthetic strategies, understanding selectivity, and designing novel catalysts for dienal transformations. byu.edu Persin Diene, Barbaralyl Cation
Flavor & Sensory Science Identifying and characterizing dienals as key aroma compounds in foods and beverages; studying flavor-matrix interactions and perception. mdpi.comiik.ac.id Improving the flavor profile of foods, developing new flavoring agents, and understanding the sensory experience of consumers. acs.orgsciopen.com (E,E)-2,4-Heptadienal, (2E,4E)-Hexa-2,4-dienal
Atmospheric Chemistry Investigating the role of dienals as biogenic volatile organic compounds (BVOCs) and their degradation pathways in the atmosphere. reading.ac.uk Modeling air quality, understanding aerosol formation, and assessing the environmental impact of natural and anthropogenic emissions. (E)-4-methylhexa-3,5-dienal, (E)-β-Ocimene

Q & A

Basic Research Questions

Q. What spectroscopic methods are effective for characterizing (E)-Hexa-2,5-dienal’s structure, and how should data be interpreted?

  • Methodological Answer : Raman spectroscopy is a primary tool for structural elucidation, providing vibrational frequencies and depolarization ratios to confirm the E-configuration. For example, Raman data can differentiate this compound from its isomers by comparing peak positions and intensities. Infrared (IR) spectroscopy complements this by identifying functional groups (e.g., conjugated dienes and aldehydes) through stretching vibrations. Always calibrate instruments using standard reference compounds and validate results against published spectral libraries .

Q. How can researchers design a synthesis protocol for this compound, and what purity benchmarks are critical?

  • Methodological Answer : A common approach involves Wittig or Horner-Wadsworth-Emmons reactions to form the conjugated diene system. Key steps include:

  • Using anhydrous conditions to prevent aldehyde hydration.
  • Monitoring reaction progress via thin-layer chromatography (TLC) with UV visualization.
  • Purifying via fractional distillation (boiling point ~60°C at 20 mmHg) and confirming purity by gas chromatography (GC) with ≥95% purity as a benchmark .

Q. What physical properties (e.g., melting point, density) are essential for experimental reproducibility?

  • Methodological Answer : Critical properties include:

  • Boiling Point : 60°C at 20 mmHg (for distillation optimization).
  • Density : 0.803 g/mL at 25°C (for volumetric measurements).
  • Refractive Index : n20/D 1.448 (for identity confirmation).
    Tabulate these values during synthesis and cross-reference with literature to ensure consistency .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data between experimental and computational predictions for this compound?

  • Methodological Answer : Discrepancies often arise from solvent effects or computational approximations. To address this:

  • Perform solvent-corrected DFT calculations (e.g., B3LYP/6-311++G**) to predict NMR chemical shifts and IR frequencies.
  • Compare experimental vs. computed data using root-mean-square deviation (RMSD) analysis.
  • Reconcile outliers by re-examining sample purity or computational parameters (e.g., basis sets) .

Q. What strategies optimize the regioselectivity of this compound in Diels-Alder reactions?

  • Methodological Answer : Regioselectivity is influenced by electron-withdrawing groups (EWGs) and steric effects. To enhance control:

  • Introduce EWGs (e.g., nitro or carbonyl groups) on the dienophile to polarize the diene.
  • Use Lewis acid catalysts (e.g., BF₃·Et₂O) to stabilize transition states.
  • Analyze reaction outcomes via HPLC or LC-MS, quantifying product ratios with integration software .

Q. How can isomerization during storage impact experimental results, and what mitigation methods are recommended?

  • Methodological Answer : (E)-to-(Z) isomerization can occur under light or heat. Mitigation strategies include:

  • Storing samples in amber vials at −20°C under inert gas (e.g., argon).
  • Periodically validating configuration via UV-Vis spectroscopy (monitoring λmax shifts) or circular dichroism (CD) for chiral derivatives.
  • Document storage conditions in metadata to ensure reproducibility .

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